The synthesis of Tarafenacin D-tartrate typically involves several steps that utilize tartaric acid as a chiral auxiliary to produce the desired enantiomeric form. The process may include:
The molecular structure of Tarafenacin D-tartrate can be represented by its chemical formula, which includes both the Tarafenacin moiety and the D-tartrate component. The structural formula typically showcases:
The chemical reactions involved in synthesizing Tarafenacin D-tartrate encompass several key transformations:
Tarafenacin exerts its therapeutic effects primarily through antagonism at muscarinic acetylcholine receptors located in the bladder. This mechanism involves:
Tarafenacin D-tartrate possesses distinct physical and chemical properties that influence its behavior in biological systems:
Tarafenacin D-tartrate is primarily used in clinical settings for:
Tarafenacin D-tartrate (C₂₅H₂₆F₄N₂O₈; CAS 1159101-48-0) is a complex molecular entity comprising the free base Tarafenacin ionically bonded to D-(-)-tartaric acid [1] [6]. The active moiety features a fluorinated biphenyl core linked to a pyrrolidine ester via an amide bridge. The D-tartrate counterion possesses a defined stereochemical configuration [(2R,3R)-(-)-tartrate], critical for chiral recognition during salt formation [7] [9]. This configuration ensures optimal crystal packing and influences pharmacological selectivity. The salt formation modifies the compound’s melting point and dissolution kinetics without altering the primary pharmacophore. The SMILES notation (O=C(O[C@H]1CN2CCC1CC2)N(C3=CC=CC(F)=C3)CC4=CC(F)=C(F)C(F)=C4.OC@@HC(O)=O) explicitly defines absolute stereochemistry at chiral centers [1] [6].
Table 1: Key Structural Identifiers of Tarafenacin D-tartrate
Property | Value |
---|---|
Molecular Formula | C₂₅H₂₆F₄N₂O₈ |
CAS Number | 1159101-48-0 |
Molecular Weight | 558.48 g/mol |
Stereochemistry | (2R,3R)-D-tartrate salt |
SMILES Notation | O=C(O[C@H]1CN2CCC1CC2)N(C3=CC=CC(F)=C3)CC4=CC(F)=C(F)C(F)=C4.OC@@HC(O)=O |
Tarafenacin D-tartrate exhibits pH-dependent solubility, with high solubility in dimethyl sulfoxide (DMSO; ≥100 mg/mL, 179.06 mM) but limited aqueous solubility [1] [6]. The tartrate salt enhances water dispersibility compared to the free base, facilitating in vivo administration. Solid-state characterization confirms it is a crystalline hydrate-free material typically appearing as a white to off-white powder [1] [3]. Stability studies indicate sensitivity to moisture and oxidation, necessitating storage at 4°C in sealed containers under inert atmospheres [1] [6]. Thermal analyses (DSC/TGA) reveal a sharp melting endotherm >150°C, corroborating crystallinity. X-ray powder diffraction (XRPD) patterns remain unreported, but tartrate salts generally form monoclinic crystal systems with hydrogen-bonded networks stabilizing the lattice [7] [9].
Table 2: Physicochemical Profile
Property | Characteristics |
---|---|
Solubility in DMSO | ≥100 mg/mL (179.06 mM) |
Solubility in Water | Low; formulation-dependent |
Solid Form | Crystalline, white to off-white powder |
Storage Stability | 4°C, sealed, anhydrous environment |
Hygroscopicity | Moderate; requires desiccants |
The synthesis of Tarafenacin D-tartrate follows a multi-step sequence culminating in chiral resolution. The free base Tarafenacin (SVT-40776) is synthesized via nucleophilic displacement between a fluorinated aryl bromide and a pyrrolidine ester precursor, followed by catalytic hydrogenation [9]. Salt formation employs enantiomerically pure D-(-)-tartaric acid in methanol/acetone mixtures, yielding the diastereomeric salt with >99% enantiomeric excess (ee) [7]. Critical optimization strategies include:
Table 3: Synthesis Parameters for Salt Formation
Parameter | Optimized Condition |
---|---|
Acid | D-(-)-Tartaric acid (1.0 equiv) |
Solvent System | Methanol/Acetone (3:7 v/v) |
Reaction Temperature | 50°C (dissolution) → 0°C (crystallization) |
Yield | 75–85% (industrial scale) |
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: